Dimethyl 2-aminomalonate chemical properties
Dimethyl 2-aminomalonate chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of Dimethyl 2-Aminomalonate
Abstract
Dimethyl 2-aminomalonate, particularly in its more stable hydrochloride salt form, is a pivotal building block in modern organic synthesis. Characterized by the presence of a reactive primary amine and two ester functionalities attached to a single carbon, this molecule offers a unique scaffold for constructing complex molecular architectures. Its utility is most pronounced in the synthesis of unnatural amino acids, heterocyclic compounds, and as a key intermediate in the development of novel pharmaceuticals and agrochemicals. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and core applications, offering field-proven insights for researchers and drug development professionals.
Chemical Identity and Physicochemical Properties
Dimethyl 2-aminomalonate is most commonly handled as its hydrochloride salt to enhance stability, as the free amine is prone to degradation.[1] The salt is a white to off-white or light yellow crystalline solid.[2][3] Its fundamental properties are summarized in the table below.
| Property | Value | Source(s) |
| Chemical Name | Dimethyl 2-aminomalonate hydrochloride | [2] |
| Synonyms | Aminomalonic acid dimethyl ester hydrochloride | [3][4] |
| CAS Number | 16115-80-3 | [2][4] |
| Molecular Formula | C₅H₁₀ClNO₄ (for HCl salt) | [2] |
| Molecular Weight | 183.59 g/mol | [2][4] |
| Melting Point | 160 °C (decomposes) | [4][5] |
| Appearance | White to light yellow crystalline solid | [2] |
| Solubility | Water: 25 mg/mL (clear, colorless to faintly yellow) | [2][4] |
| Soluble in alcohols, ethers | [5] | |
| Storage Conditions | Inert atmosphere, Room Temperature | [5] |
Spectroscopic Profile
For a researcher, unambiguous identification of starting materials is critical. The spectroscopic data for dimethyl 2-aminomalonate hydrochloride are characteristic of its structure.
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¹H NMR: The proton NMR spectrum is expected to show three primary signals: a singlet for the six equivalent methoxy protons (-COOCH₃), a singlet for the methine proton (-CH(NH₃⁺)-), and a broad singlet for the three ammonium protons (-NH₃⁺), which will readily exchange with D₂O.
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¹³C NMR: The carbon spectrum will display distinct signals for the ester carbonyl carbons (C=O), the central alpha-carbon, and the methoxy carbons (-OCH₃).
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Infrared (IR) Spectroscopy: The IR spectrum is characterized by strong absorption bands corresponding to the N-H stretching of the ammonium salt, a strong C=O stretch from the ester groups, and C-O stretching bands.
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Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the free amine after loss of HCl, along with characteristic fragmentation patterns such as the loss of a methoxy (-OCH₃) or methoxycarbonyl (-COOCH₃) group.
Synthesis and Mechanistic Considerations
The synthesis of dialkyl aminomalonates typically proceeds via the reduction of the corresponding isonitroso (oxime) derivative. This is a robust and well-documented pathway, often performed via catalytic hydrogenation.[1][6] The choice of a palladium-on-charcoal catalyst is standard for this transformation due to its high efficiency and selectivity in reducing oximes to primary amines under moderate hydrogen pressure.[1]
The overall synthetic workflow is a two-step process starting from the parent malonic ester.
Experimental Protocol: Synthesis of Dialkyl Aminomalonate Hydrochloride
This protocol is adapted from the authoritative procedure for the diethyl analog published in Organic Syntheses, a self-validating system due to its rigorous checking process.[1] The chemistry is directly applicable to the dimethyl ester.
-
Hydrogenation (Reduction):
-
A solution of dimethyl hydroxyiminomalonate in a suitable solvent (e.g., absolute ethanol) is placed in a high-pressure hydrogenation vessel (e.g., a Parr Hydrogenator).
-
A catalytic amount of 10% palladium on charcoal (Pd/C) is added. The catalyst's role is to provide a surface for the adsorption of both hydrogen gas and the organic substrate, facilitating the reduction.
-
The system is flushed multiple times with hydrogen gas to remove air before being pressurized (typically 50-60 psi).[1]
-
The mixture is agitated until hydrogen uptake ceases (usually a rapid reaction).
-
Causality Insight: The hydrogenation is performed first, as the resulting free amine is unstable.[1] Concentrating the solution at elevated temperatures can lead to decomposition, so it is immediately converted to the more stable hydrochloride salt.
-
-
Isolation and Salt Formation:
-
The catalyst is removed by filtration through a pad of Celite. The filter cake should be washed with the solvent to ensure complete recovery of the product.
-
The filtrate, containing the crude dimethyl 2-aminomalonate free amine, is concentrated under reduced pressure at a temperature below 50 °C.[1]
-
The resulting residue is dissolved in a non-polar, anhydrous solvent like dry diethyl ether and cooled in an ice bath.
-
Dry hydrogen chloride gas is bubbled just over the surface of the stirred solution. Introducing the gas below the surface can cause the delivery tube to clog with the precipitating product.[1]
-
The precipitated white, crystalline dimethyl 2-aminomalonate hydrochloride is collected by suction filtration, washed with cold dry ether, and dried under vacuum.[1]
-
Reactivity and Applications in Synthesis
The synthetic utility of dimethyl 2-aminomalonate stems from its trifunctional nature. It serves as a versatile precursor for a wide range of valuable compounds.[3][7]
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Synthesis of Amino Acids and Derivatives: After protecting the amino group (e.g., as a Boc or Cbz derivative), the alpha-proton becomes acidic and can be removed by a base. The resulting carbanion can be alkylated, in a manner analogous to the classic malonic ester synthesis, to introduce a side chain.[1][8] Subsequent hydrolysis and decarboxylation yield a new α-amino acid. This makes it a cornerstone for producing non-proteinogenic amino acids for peptide and pharmaceutical research.[7]
-
Heterocyclic Chemistry: Dimethyl 2-aminomalonate is a valuable precursor for various heterocyclic systems. For example, it can be used to synthesize hydantoins and spirotryprostatin B.[4] It can also react with formaldehyde to generate an azomethine ylide, which undergoes cycloaddition reactions to form pyrrolidines.[9]
-
Peptide Synthesis: Incorporating the aminomalonic acid (Ama) residue into peptides is of interest for creating novel structures with unique conformational properties or for designing enzyme inhibitors, such as for matrix metalloproteinases.[4] However, the propensity of the Ama residue to decarboxylate to a glycine residue under certain conditions, especially basic ones used for Fmoc deprotection, requires careful optimization of synthetic protocols.
-
Pharmaceutical and Agrochemical Intermediates: The compound is a starting reagent for various active molecules, including insecticides, fungicides, and herbicides.[5]
Stability and Handling
Stability: The hydrochloride salt is stable under recommended storage conditions (room temperature, inert atmosphere).[2] The free amine, however, is significantly less stable.[1] The material is incompatible with strong oxidizing agents.[2] Under fire conditions, it can decompose to produce toxic fumes including carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas.[2]
Handling and Safety: Dimethyl 2-aminomalonate hydrochloride is classified as an irritant.[4]
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4][10]
-
Precautionary Measures:
-
Avoid formation and inhalation of dust.[2] Use only in a well-ventilated area.[11]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4][10]
-
In case of contact with eyes, rinse cautiously with water for several minutes.[2][10]
-
In case of skin contact, wash off with soap and plenty of water.[2]
-
Store in a tightly sealed container in a dry place.[11]
-
References
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Wikipedia. (2023). Diethyl malonate. Retrieved from [Link]
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Filo. (2024). Discuss synthetic applications of diethyl malonate. Retrieved from [Link]
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Chem-Impex. (n.d.). Diethyl aminomalonate hydrochloride. Retrieved from [Link]
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